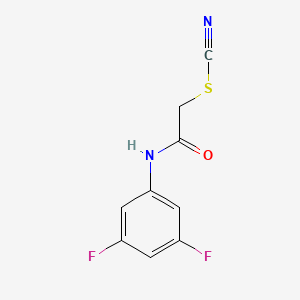
Disperse Yellow 104
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disperse Yellow 104 is an organic pigment commonly used in the dye and paint industries. It is known for its bright yellow color and high hiding power. This compound is primarily used for dyeing and printing polyester and its blended fabrics. This compound is an environmentally friendly dye that can replace banned dyes such as Disperse Yellow 23 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 104 involves the reaction of appropriate aromatic amines with nitrous acid to form diazonium salts, which are then coupled with suitable coupling components. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salts and using acidic or neutral conditions for the coupling reaction .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch or continuous processes. The dye is synthesized in reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then isolated, purified, and formulated into a powder or paste form for commercial use .
化学反应分析
Types of Reactions: Disperse Yellow 104 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the original ones on the aromatic rings.
科学研究应用
Disperse Yellow 104 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photostability.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings
作用机制
The mechanism of action of Disperse Yellow 104 involves its interaction with hydrophobic fibers such as polyester. The dye molecules are dispersed in water with the help of dispersing agents and then transferred to the fiber surface. The dye molecules penetrate the fiber and form a solid solution within the fiber matrix. The interaction is primarily driven by van der Waals forces and hydrophobic interactions .
相似化合物的比较
- Disperse Yellow 23
- Disperse Yellow 86
- Disperse Yellow 42
- Disperse Yellow GLFS
Comparison: Disperse Yellow 104 is unique due to its high hiding power and environmental friendliness. Unlike some other disperse dyes, it does not contain harmful substances and can be used as a safer alternative. It also exhibits excellent light and wash fastness, making it suitable for various industrial applications .
This compound stands out among its peers for its combination of vibrant color, stability, and safety, making it a valuable compound in both research and industry.
属性
CAS 编号 |
12270-42-7 |
|---|---|
分子式 |
C20H15IN4O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



